molecular formula C32H33NO3 B12052959 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate CAS No. 355433-25-9

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12052959
CAS No.: 355433-25-9
M. Wt: 479.6 g/mol
InChI Key: KFMUWHLBBJQLHX-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound with a molecular formula of C32H33NO3. This compound is notable for its unique structure, which combines a quinoline core with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Heptylphenyl Group: The heptylphenyl group can be introduced via Friedel-Crafts alkylation, where heptyl chloride reacts with phenylquinoline in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a base.

    Esterification: The final step involves esterification, where the carboxylic acid group reacts with 2-oxo-2-phenylethanol in the presence of an acid catalyst to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Aminoquinoline or thioquinoline derivatives.

Scientific Research Applications

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoline core is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the ester linkage and phenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
  • 2-Oxo-2-phenylethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate
  • 2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate

Uniqueness

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of the heptylphenyl group enhances its hydrophobicity, potentially increasing its interaction with lipid membranes. The 8-methyl substitution on the quinoline ring may also influence its electronic properties, affecting its reactivity and binding affinity to molecular targets.

Properties

CAS No.

355433-25-9

Molecular Formula

C32H33NO3

Molecular Weight

479.6 g/mol

IUPAC Name

phenacyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C32H33NO3/c1-3-4-5-6-8-13-24-17-19-25(20-18-24)29-21-28(27-16-11-12-23(2)31(27)33-29)32(35)36-22-30(34)26-14-9-7-10-15-26/h7,9-12,14-21H,3-6,8,13,22H2,1-2H3

InChI Key

KFMUWHLBBJQLHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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